N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide, monohydrochloride is a synthetic compound belonging to the class of benzo[d][1,3]dioxole derivatives. It is characterized by a complex molecular structure that includes a piperidine ring and a benzo[d][1,3]dioxole moiety, making it structurally similar to various opioid analgesics. The compound has a molecular formula of and a molecular weight of approximately 470 g/mol .
This compound is often used in research settings, particularly in studies related to pain management and opioid receptor interactions. Its unique structure may contribute to its potential biological activities, which are under investigation.
The chemical reactivity of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide can be explored through various synthetic pathways typically involving the formation of amide bonds and the introduction of functional groups. The synthesis often involves reactions that utilize piperidine derivatives and phenyl-d5 substitutions, which may include:
Research indicates that compounds similar to N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide exhibit significant biological activities, particularly in pain modulation and analgesic effects. While specific studies on this particular compound may be limited, its structural relatives are known for:
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions including:
These methods highlight the complexity and precision required in synthesizing such compounds for research purposes.
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide has potential applications in:
Due to its structural characteristics, it may also be explored for other therapeutic areas beyond pain management.
Interaction studies involving N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide focus on its binding affinity to various receptors:
Such studies are critical for understanding both therapeutic potential and safety profiles.
Several compounds share structural similarities with N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide. These include:
| Compound Name | CAS Number | Key Structural Features |
|---|---|---|
| Fentanyl | 437-38-7 | Piperidine core, potent opioid |
| Benzodioxole Fentanyl | 2306823-01-6 | Similar dioxole structure |
| 3-Methylfentanyl | 10147-57-8 | Methyl group substitution on piperidine |
| Carfentanil | 56020-37-2 | Highly potent analog with similar backbone |
The uniqueness of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide lies in its specific isotopic labeling (deuterium), which can influence metabolic stability and pharmacokinetics compared to non-deuterated analogs. This feature may allow researchers to trace metabolic pathways more effectively during studies.